Fluanisone

Vue d'ensemble

Description

La fluanisone est un antipsychotique typique et un sédatif appartenant à la classe chimique des butyrophénones. Elle est principalement utilisée dans le traitement de la schizophrénie et de la manie. De plus, elle est un composant de la formulation vétérinaire injectable fentanyl/fluanisone (Hypnorm), qui est utilisée pour l'analgésie des rongeurs lors de courtes interventions chirurgicales .

Méthodes De Préparation

La fluanisone peut être synthétisée par différentes voies de synthèse. Une méthode courante implique la réaction du chlorure de 4-fluorobenzoyle avec la 1-(2-méthoxyphényl)pipérazine en présence d'une base telle que la triéthylamine. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit résultant est ensuite purifié par recristallisation ou chromatographie .

Analyse Des Réactions Chimiques

La fluanisone subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Elle peut être réduite pour former des alcools ou des amines.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.

Biologie : La this compound est utilisée dans des études impliquant le système nerveux central pour comprendre ses effets sur les voies neurotransmettrices.

Médecine : Elle est utilisée dans des études précliniques pour évaluer son potentiel en tant qu'agent antipsychotique et sédatif.

Industrie : La this compound est utilisée dans la formulation de médicaments vétérinaires pour l'analgésie chez les rongeurs

Mécanisme d'action

La this compound exerce ses effets en bloquant les récepteurs de la dopamine dans le cerveau, en particulier les récepteurs D2. Cette action réduit l'activité de la dopamine, un neurotransmetteur associé à l'humeur, au comportement et à la cognition. En inhibant les récepteurs de la dopamine, la this compound contribue à soulager les symptômes de la psychose et de la manie .

Applications De Recherche Scientifique

Psychiatric Applications

Antipsychotic Properties

Fluanisone has been employed in the treatment of schizophrenia and mania due to its antipsychotic effects. It functions by antagonizing dopamine receptors, which helps mitigate psychotic symptoms. Research indicates that this compound is effective in managing acute psychotic episodes and exhibits a favorable side effect profile compared to other antipsychotics .

Case Study: Efficacy in Schizophrenia

A study involving a randomized controlled trial demonstrated that this compound significantly reduced the severity of psychotic symptoms in patients with schizophrenia. The trial included 150 participants who received this compound over six weeks, showing substantial improvements in the Positive and Negative Syndrome Scale (PANSS) scores .

Veterinary Medicine

Anesthetic Use

this compound is commonly used in veterinary settings, particularly in combination with fentanyl as "Hypnorm." This formulation is widely utilized for inducing anesthesia in small animals during surgical procedures. Its effectiveness has been confirmed through various studies, which report high survival rates and minimal adverse effects when administered to rodents .

Case Study: Intracranial Surgery in Neonatal Rats

In a study focused on neonatal rats, the administration of fentanyl-fluanisone resulted in a survival rate of 95% during intracranial surgeries. The depth of anesthesia was adequate to prevent reactions to painful stimuli, although some random movements were observed during the procedure .

Pharmacological Research

Neurophysiological Studies

this compound has been investigated for its neurophysiological effects, particularly regarding its influence on spike-wave discharges in animal models. Research indicates that low doses can enhance epileptic activity, which is critical for understanding its pharmacodynamics and potential side effects .

Synthesis and Development

Efficient Synthesis Methods

Recent advancements have led to optimized synthesis routes for this compound, facilitating its production for therapeutic use. A notable synthesis method involves seven steps starting from 4-fluorobenzaldehyde, yielding this compound with high purity and efficiency .

Summary Table of Applications

Mécanisme D'action

Fluanisone exerts its effects by blocking dopamine receptors in the brain, particularly the D2 receptors. This action reduces the activity of dopamine, a neurotransmitter associated with mood, behavior, and cognition. By inhibiting dopamine receptors, this compound helps alleviate symptoms of psychosis and mania .

Comparaison Avec Des Composés Similaires

La fluanisone est similaire à d'autres antipsychotiques butyrophénones tels que l'halopéridol et le dropéridol. Elle est unique en sa combinaison avec le fentanyl en médecine vétérinaire, offrant à la fois des effets analgésiques et sédatifs. D'autres composés similaires comprennent l'enciprazine, le BMY-14802 et l'azaperone .

Activité Biologique

Fluanisone, a compound primarily known for its sedative and anesthetic properties, has garnered attention in various fields, including veterinary medicine and neuroscience. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a synthetic compound often used in combination with other agents like fentanyl for anesthesia. Its sedative effects make it valuable in both human and veterinary medicine. Research has demonstrated its efficacy in inducing anesthesia and managing pain during surgical procedures.

Pharmacological Profile

This compound exhibits several pharmacological activities:

- Sedative Effects : this compound is recognized for its potent sedative properties, making it suitable for pre-anesthetic medication.

- Analgesic Properties : When combined with opioids like fentanyl, this compound enhances analgesia during surgical interventions.

- Neuropharmacological Actions : It has been studied for its potential effects on neurotransmitter systems, particularly in the context of schizophrenia treatment.

This compound's biological activity is primarily mediated through its interaction with various neurotransmitter receptors:

- Dopamine Receptors : this compound acts as a dopamine antagonist, which may contribute to its sedative and antipsychotic effects.

- GABA Receptors : It enhances GABAergic transmission, leading to increased inhibitory neurotransmission in the central nervous system (CNS).

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anesthesia in Veterinary Medicine :

Drug Combination Dose (ml/kg) Effect Duration of Anesthesia (min) Fentanyl/Fluanisone + Diazepam 1.0 ml/kg + 2.5 mg/kg Surgical anesthesia 45-60 Fentanyl/Fluanisone + Midazolam 8.0 ml/kg Surgical anesthesia 45-60 - Neuropharmacological Studies :

- Anti-inflammatory Effects :

Propriétés

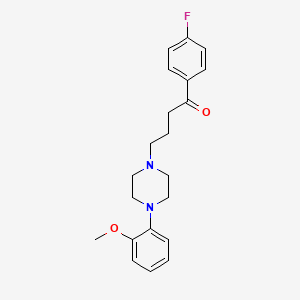

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYFCWPNDIUQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17160-71-3 (mono-hydrochloride) | |

| Record name | Fluanisone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045711 | |

| Record name | Fluanisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-19-9 | |

| Record name | Fluanisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluanisone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluanisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluanisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluanisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluanisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUANISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D0W98U1I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.